molecular formula C11H19NO4 B558638 (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid CAS No. 103336-06-7

(S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B558638
CAS No.: 103336-06-7
M. Wt: 229,27 g/mole
InChI Key: YQXRKJHVAUKXRN-NSHDSACASA-N
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Description

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of a compound with a Boc group would include the Boc protecting group attached to the nitrogen atom of the amine group. The Boc group itself consists of a carbonyl group (C=O) bonded to a tert-butyl group (C(CH3)3) and an oxygen atom .


Chemical Reactions Analysis

The Boc group can be removed from the protected compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

  • Use as a tert-butoxycarbonylation reagent : It is used for tert-butoxycarbonylation of acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, proceeding chemoselectively under mild conditions (Saito, Ouchi, & Takahata, 2006).

  • Synthesis of Ketoester Derivatives : It is involved in the synthesis of ketoester derivatives from hydroxyproline, important for their applications in asymmetric syntheses (King, Armstrong, & Keller, 2005).

  • In tert-butyloxycarbonyl Group Migration Studies : The compound is used to study N→O tert-butyloxycarbonyl (Boc) group migration via base-generated alkoxide, aiding in understanding intramolecular mechanisms (Xue & Silverman, 2010).

  • Large-Scale Synthesis from L-Aspartic Acid : It can be synthesized from L-aspartic acid on a large scale, demonstrating its scalability and applicability in various organic syntheses (Yoshida et al., 1996).

  • Synthesis of Oxazolidinones and Chiral Auxiliaries : The compound is involved in the synthesis of oxazolidinones, which are important as chiral auxiliaries in organic synthesis (Brenner, Vecchia, Leutert, & Seebach, 2003).

  • Antibacterial Activity Studies : It has been studied for its potential in synthesizing derivatives with antibacterial activities, demonstrating its importance in pharmaceutical research (Song, Ma, & Zhu, 2015).

Mechanism of Action

Properties

IUPAC Name

(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-6-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXRKJHVAUKXRN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458751
Record name 1-(tert-Butoxycarbonyl)-2-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103336-06-7
Record name (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103336-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-2-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-butoxycarbonyl)-2-methyl-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.245.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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